(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone
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Overview
Description
(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone is an organic compound with the molecular formula C14H10N2OS It is a heterocyclic compound that contains both benzothiophene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone typically involves the reaction of 3-amino-2-benzothiophenecarboxylic acid with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone: This compound is similar in structure but contains a benzofuran moiety instead of benzothiophene.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound has a pyrimidine ring instead of benzothiophene.
Uniqueness
(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone is unique due to the presence of both benzothiophene and pyridine rings, which confer specific electronic and steric properties. These features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
CAS No. |
301538-72-7 |
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Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(3-amino-1-benzothiophen-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H10N2OS/c15-12-10-3-1-2-4-11(10)18-14(12)13(17)9-5-7-16-8-6-9/h1-8H,15H2 |
InChI Key |
KHKBJJOKNPIWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=NC=C3)N |
Origin of Product |
United States |
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